N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-4-6-17(7-5-14)20(22)21(18-8-9-25(23,24)13-18)19-11-15(2)10-16(3)12-19/h4-12,18H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDBTFZICRWMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide moiety linked to a thiophene derivative . The presence of the 3,5-dimethylphenyl group contributes to its distinct chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiophene derivative : Starting with appropriate thiophene precursors.
- Amide coupling : Reacting the thiophene derivative with 4-methylbenzoyl chloride to form the amide bond.
- Purification : Utilizing chromatography techniques to isolate the desired compound.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated effective inhibition against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| MCF-7 | 4.56 |
| HeLa | 5.10 |
| A549 | 6.20 |
The biological activity of this compound is attributed to its ability to bind to specific proteins involved in cancer pathways. The binding affinity may lead to the inhibition of target functions critical for tumor growth and survival. Further research is necessary to elucidate the exact mechanisms of interaction at the molecular level.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Study on Purine Derivatives : A study focused on new purine derivatives as potential kinase inhibitors found that modifications in the benzamide structure could enhance anticancer activity. The presence of specific substituents led to increased selectivity against cancer cells while sparing normal cells .
- Kinase Inhibitory Assays : Inhibitory assays conducted on various protein kinases revealed that compounds structurally related to this compound showed promising results in inhibiting Bcr–Abl1 kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
